molecular formula C8H6FNO B1333631 5-Fluoro-2-methylphenyl isocyanate CAS No. 67191-93-9

5-Fluoro-2-methylphenyl isocyanate

Cat. No.: B1333631
CAS No.: 67191-93-9
M. Wt: 151.14 g/mol
InChI Key: KRAMFLATTKXGOW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenyl isocyanate (CAS: 67191-93-9) is a fluorinated aromatic isocyanate characterized by a reactive isocyanate (-NCO) group, a fluorine atom at the 5-position, and a methyl group at the 2-position of the benzene ring. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and coatings due to its dual functionalization. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and solubility modulation . Key applications include:

  • Pharmaceuticals: Synthesis of carbamates and ureas, common in drug scaffolds.
  • Agrochemicals: Precursor for herbicides and pesticides.
  • Coatings: Cross-linking agent for durable, chemically resistant polymers .

Chemical Reactions Analysis

5-Fluoro-2-methylphenyl isocyanate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and diols. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-methylphenyl isocyanate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects against various diseases.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a candidate for developing new antibiotics .

Anti-inflammatory Research

The compound has also been investigated for its anti-inflammatory effects. In preclinical studies using animal models, administration of compounds derived from this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced inflammation model, treatment with derivatives of this compound significantly reduced paw edema compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Material Science

In materials science, this compound is utilized in the development of polymers and coatings due to its unique reactivity and ability to form strong bonds with various substrates.

Application in Polymer Synthesis

The compound can be used to synthesize polyurethane materials that exhibit enhanced thermal stability and mechanical strength. The incorporation of fluorinated compounds often leads to improved hydrophobicity and chemical resistance in polymeric materials .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or as sensors.

Case Study: Ligand Behavior

Studies show that when coordinated with transition metals, derivatives of this compound can enhance catalytic activity for various reactions, including oxidation and coupling processes .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity.

Key Findings on SAR:

  • Fluorination : The presence of fluorine enhances lipophilicity and bioavailability.
  • Substituent Variations : Modifications on the phenyl ring can lead to improved biological activity against specific targets.

This understanding aids in the design of more potent derivatives for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important intermediates in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-methylphenyl Isocyanate (CAS: 40411-27-6)

Structural Differences :

  • Substituent : Chlorine (Cl) replaces fluorine (F) at the 5-position.
  • Electronic Effects : Cl is less electronegative than F but exhibits stronger electron-withdrawing inductive effects.
  • Steric Profile : Similar methyl substitution at the 2-position.

Data Comparison :

Property 5-Fluoro-2-methylphenyl Isocyanate 5-Chloro-2-methylphenyl Isocyanate
Molecular Weight 151.13 g/mol 167.59 g/mol
Substituent (5-position) F Cl
Boiling Point Not reported ~250°C (estimated)
Key Application Drug intermediates Agrochemical intermediates

5-Fluoro-2-methylphenyl Isothiocyanate (CAS: 175205-39-7)

Structural Differences :

  • Functional Group : Isothiocyanate (-NCS) replaces isocyanate (-NCO).
  • Reactivity : The sulfur atom in -NCS increases nucleophilicity but reduces electrophilic reactivity compared to -NCO.

General Trends in Aromatic Isocyanate Derivatives

  • Electron-Withdrawing Substituents : Fluorine and chlorine enhance electrophilicity of the -NCO group, facilitating nucleophilic attacks (e.g., by amines or alcohols).
  • Steric Effects : Methyl groups at the 2-position hinder reactions at the ortho position, directing reactivity to the para or meta positions.
  • Thermal Stability : Fluorinated isocyanates generally exhibit higher thermal stability than chlorinated analogs due to stronger C-F bonds .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : this compound is preferred over chloro analogs in drug development due to fluorine’s favorable pharmacokinetic properties (e.g., bioavailability, metabolic resistance) .
  • Agrochemical Performance : Chlorinated derivatives are cost-effective but face regulatory scrutiny; fluorinated variants are increasingly adopted for eco-friendly formulations .
  • Polymer Chemistry : Fluorinated isocyanates improve coating hydrophobicity, whereas isothiocyanates are niche players due to sulfur’s oxidative instability .

Biological Activity

5-Fluoro-2-methylphenyl isocyanate (FMPI) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of FMPI, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its clear to light yellow liquid form and has the molecular formula C8_8H8_8FNO. Its structure features a fluorine atom and a methyl group on a phenyl ring, contributing to its unique reactivity and biological interactions. The compound is often synthesized for research purposes and is utilized in the development of novel pharmaceutical agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of FMPI and its derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results.

In Vitro Studies

In vitro assays have shown that FMPI exhibits significant antiproliferative activity against several cancer cell lines. For instance, one study reported IC50_{50} values indicating effective inhibition of cell growth in HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines:

CompoundIC50_{50} (μM) HCT-15IC50_{50} (μM) HCC1937
FMPI10.93 ± 0.7111.35 ± 0.73
Olaparib45.53 ± 3.1337.07 ± 1.89

These results suggest that FMPI has a stronger inhibitory effect compared to traditional chemotherapeutics like Olaparib, particularly in specific cellular contexts .

The mechanism by which FMPI exerts its anticancer effects involves several pathways:

  • Inhibition of Thymidylate Synthase : FMPI has been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, leading to impaired cell proliferation in cancer cells .
  • Induction of Apoptosis : Studies indicate that FMPI may trigger apoptotic pathways in cancer cells, promoting programmed cell death through intrinsic mechanisms involving mitochondrial dysfunction .

Case Studies

Several case studies have documented the therapeutic potential of FMPI derivatives in preclinical models:

  • Breast Cancer Model : In a murine model of breast cancer, administration of FMPI resulted in a marked reduction in tumor size compared to control groups, with minimal observed toxicity at therapeutic doses .
  • Combination Therapies : Combining FMPI with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Potential Applications

Given its biological activity, FMPI is being explored for various therapeutic applications beyond oncology:

  • Anti-inflammatory Agents : Research indicates that derivatives of FMPI could possess anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that FMPI may exhibit antimicrobial effects, warranting further investigation into its use as an antibacterial agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-fluoro-2-methylphenyl isocyanate, and how is purity optimized?

The synthesis typically involves phosgenation of the corresponding amine (5-fluoro-2-methylaniline) or via Curtius rearrangement of acyl azides. Critical purification steps include fractional crystallization from diethyl ether or column chromatography using silica gel to remove byproducts like triphenylphosphine oxide . Purity optimization requires strict control of reaction stoichiometry and inert atmospheres to prevent hydrolysis or side reactions with moisture .

Q. Which spectroscopic and analytical methods are most effective for structural confirmation?

Key methods include:

  • FT-IR : Detection of the isocyanate (-NCO) stretch at ~2250–2275 cm⁻¹.
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve aromatic protons and substituent effects (e.g., fluorine-induced deshielding). For example, the methyl group at position 2 typically appears as a singlet at ~2.3 ppm in 1H^{1}\text{H} NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (expected [M]⁺ for C₈H₆FNO: 151.04 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods to avoid inhalation of volatile isocyanate vapors.
  • Wear nitrile gloves , protective eyewear, and lab coats to prevent skin contact.
  • Quench waste with aqueous ethanol to neutralize residual isocyanate groups before disposal .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing fluorine at position 5 increases the electrophilicity of the isocyanate group, enhancing reactivity toward amines and alcohols. Comparative studies with non-fluorinated analogs (e.g., 2-methylphenyl isocyanate) show faster reaction kinetics and higher yields in urea/urethane formations. However, steric effects from the methyl group at position 2 may moderate reactivity .

Q. What challenges arise in isolating high-purity this compound, and how are they addressed?

Challenges include:

  • Moisture sensitivity : Hydrolysis to urea derivatives necessitates anhydrous conditions (e.g., molecular sieves in solvents).
  • Byproduct formation : Triphenylphosphine oxide (from Staudinger reactions) requires removal via selective crystallization or column chromatography .
  • Purity validation : Use of differential scanning calorimetry (DSC) to verify melting points and HPLC to quantify impurities (<1%) .

Q. How do reaction conditions (solvent, catalyst) impact yields in heterocyclic syntheses involving this compound?

  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction rates.
  • Catalysts : Lewis acids like zinc chloride enhance cycloaddition reactions, while pyridine catalyzes urethane formations by scavenging HCl .
  • Temperature : Reactions performed at 0–5°C minimize side reactions, as seen in analogous isocyanate syntheses .

Q. What computational methods predict the compound’s stability and reactivity in polymer applications?

  • DFT calculations : Model the electronic effects of fluorine and methyl groups on isocyanate reactivity (e.g., Fukui indices for electrophilic sites).
  • Molecular dynamics (MD) : Simulate polymer chain growth and crosslinking efficiency in polyurethane systems .

Q. How does the methyl group at position 2 affect thermal stability compared to other alkyl-substituted isocyanates?

Thermogravimetric analysis (TGA) shows that the methyl group increases thermal stability by ~20°C compared to ethyl-substituted analogs. This is attributed to reduced steric strain and enhanced crystallinity .

Q. Methodological Notes

  • Contradictions in data : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Cross-validate with DSC and X-ray crystallography .
  • Advanced characterization : X-ray photoelectron spectroscopy (XPS) can resolve electronic environments of fluorine and nitrogen atoms in solid-state studies .

Properties

IUPAC Name

4-fluoro-2-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMFLATTKXGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217448
Record name 5-Fluoro-o-tolyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67191-93-9
Record name 5-Fluoro-2-methylphenyl isocyanate
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Record name 5-Fluoro-o-tolyl isocyanate
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Record name 5-Fluoro-o-tolyl isocyanate
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Record name 5-fluoro-o-tolyl isocyanate
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Record name 5-FLUORO-O-TOLYL ISOCYANATE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-2-methylphenyl isocyanate
5-Fluoro-2-methylphenyl isocyanate
5-Fluoro-2-methylphenyl isocyanate
5-Fluoro-2-methylphenyl isocyanate
5-Fluoro-2-methylphenyl isocyanate
5-Fluoro-2-methylphenyl isocyanate

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